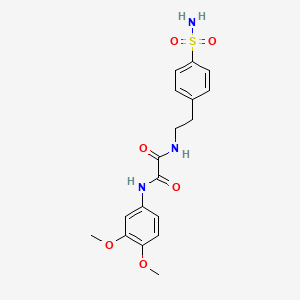

![molecular formula C25H21N3O B2423815 5-(3-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-52-6](/img/structure/B2423815.png)

5-(3-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

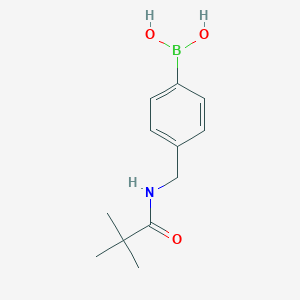

Quinolines are a class of organic compounds with a double-ring structure, which includes a benzene ring fused with a pyridine ring . Pyrazoles are another class of organic compounds, characterized by a five-membered ring with three carbon atoms and two nitrogen atoms. The specific compound you mentioned seems to be a complex molecule that includes both a quinoline and a pyrazole ring in its structure.

Molecular Structure Analysis

The molecular structure of quinoline and pyrazole derivatives can be analyzed using techniques like 1-D and 2-D NMR spectroscopy . These techniques can provide information about the connectivity of the hydrogen atoms in the molecule and the arrangement of its functional groups .Chemical Reactions Analysis

Quinoline and pyrazole derivatives can participate in a variety of chemical reactions. For example, quinolines can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . Pyrazoles can react with electrophiles at the nitrogen atoms or undergo nucleophilic substitution reactions at the carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline and pyrazole derivatives can be influenced by factors like their functional groups and the arrangement of their atoms. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography can be used to analyze these properties .科学的研究の応用

Chemical Properties and Synthesis

Quinoline and its derivatives, including quinoxaline and quinazoline frameworks, are highlighted for their chemical versatility and broad spectrum of biological activities. These heterocyclic compounds have been synthesized through various methodologies, enabling the exploration of their potential applications in medicinal chemistry and material science. The synthesis of these compounds often involves condensation reactions between diamines and diketones or the reduction of amino acids, offering a pathway to an array of structurally diverse derivatives (Ibrahim, 2011).

Biological Activities

Quinoline and quinazoline derivatives exhibit a wide range of biological activities. These compounds have been studied for their anticancer, antibacterial, antifungal, and anti-inflammatory properties. Quinazolines, in particular, have been recognized for their optoelectronic applications due to their luminescent properties, which make them valuable for the development of electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018). Additionally, the structural modification of quinoxalines has led to the discovery of compounds with significant antimicrobial activities and the potential for treating chronic and metabolic diseases (Pereira et al., 2015).

Anticorrosive Applications

Beyond their biological significance, quinoline derivatives have found applications as anticorrosive materials. These compounds demonstrate effectiveness against metallic corrosion by forming stable chelating complexes with surface metallic atoms. This property underscores the importance of quinoline derivatives in protecting materials against degradation, highlighting their industrial value (Verma et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some quinoline derivatives can cause skin irritation or serious eye damage . It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant safety data sheets or other resources for specific information .

特性

IUPAC Name |

5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-17-11-12-23-21(13-17)25-22(24(26-27-25)19-8-4-3-5-9-19)16-28(23)15-18-7-6-10-20(14-18)29-2/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZCJOCIYZQUIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

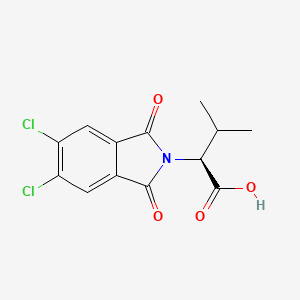

![ethyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2423732.png)

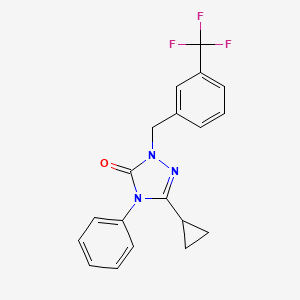

![N-cyclopentyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2423733.png)

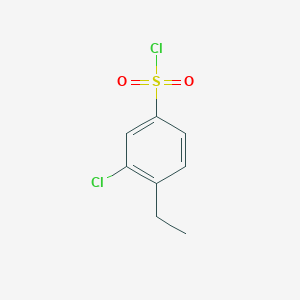

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2423738.png)

![propan-2-yl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate](/img/structure/B2423739.png)

![methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2423745.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423749.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423750.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2423755.png)